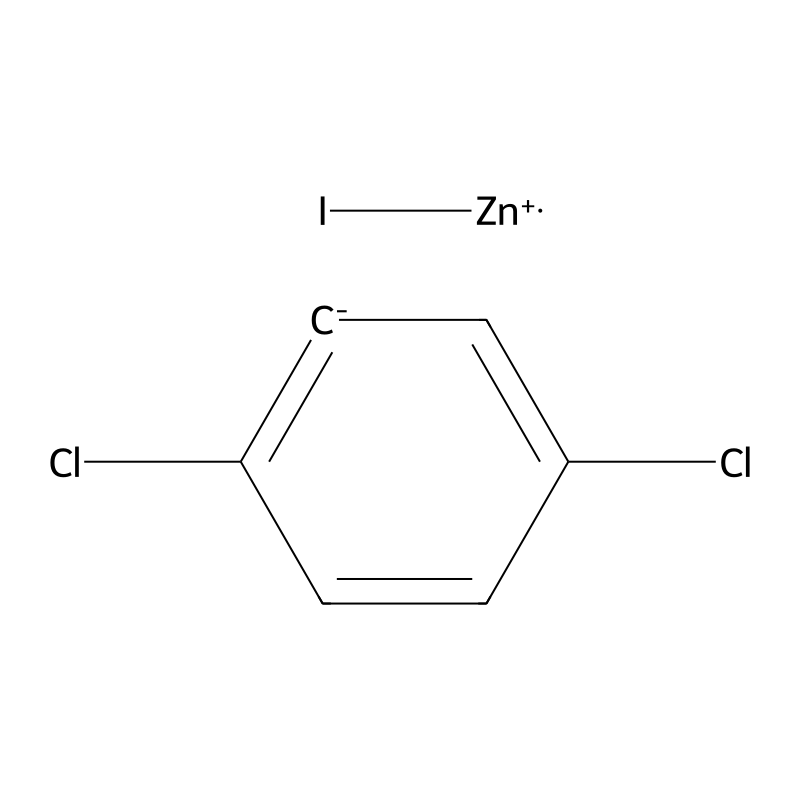2,5-Dichlorophenylzinc iodide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Molecular Structure Analysis
The molecule features a central zinc (Zn) atom bonded to a 2,5-dichlorophenyl group (C6H3Cl2) and an iodide (I) ion (Figure 1). The zinc atom has sp2 hybridization, forming two covalent bonds with the carbon atoms of the phenyl ring and a dative bond with the lone pair on the iodine atom. The two chlorine atoms are positioned at the 2nd and 5th positions on the phenyl ring.
Chemical Reactions Analysis
2,5-Dichlorophenylzinc iodide is primarily used for Negishi coupling reactions, a powerful tool in organic synthesis for forming carbon-carbon bonds []. In a Negishi coupling, the zinc atom in 2,5-Dichlorophenylzinc iodide acts as a nucleophile, reacting with an organic halide (RX) in the presence of a palladium catalyst (Pd) to form a new C-C bond (Figure 2).
Balanced chemical equation for a Negishi coupling reaction:
R-X + (2,5-Dichlorophenyl)ZnI + Pd(0) → R-(2,5-Dichlorophenyl) + ZnX + Pd(II)
Physical And Chemical Properties Analysis
Due to the presence of the zinc-iodine bond, the compound is expected to be air and moisture sensitive, readily undergoing decomposition in these conditions [].
Negishi Cross-Coupling
This reaction involves coupling an organic halide (RX) with an organozinc reagent (RZnX) in the presence of a palladium catalyst. 2,5-DiclPhZnI acts as the organozinc reagent, offering several advantages:
- Enhanced Reactivity: The presence of two chlorine atoms at the 2 and 5 positions of the phenyl ring increases the electrophilicity of the aromatic ring. This activation allows for efficient coupling with a wider range of organic halides compared to non-substituted phenylzinc reagents [].
- Regioselectivity: The chlorine atoms also direct the attachment of the organic moiety from the RX to the desired position on the aromatic ring, leading to predictable product formation [].
Here are some examples of how 2,5-DiclPhZnI is used in scientific research:
- Synthesis of Complex Organic Molecules: Researchers utilize 2,5-DiclPhZnI for the construction of complex organic molecules with specific functionalities. These molecules can serve as building blocks for pharmaceuticals, materials science, and other applications [].
- Preparation of Functionalized Aryl Halides: The Negishi reaction with 2,5-DiclPhZnI allows for the introduction of various functional groups onto aryl halides. This technique is valuable for creating new drug candidates or modifying existing molecules for improved properties [].
- Studies in Catalysis: 2,5-DiclPhZnI can be employed in research on Negishi cross-coupling catalysts. Scientists investigate the development of new and more efficient catalysts for this reaction, aiming to improve reaction rates, yields, and reaction conditions [].
While specific reactions of 2,5-Dichlorophenylzinc iodide are not provided, organozinc compounds generally participate in various organic reactions:
- Cross-coupling reactions: Organozinc reagents can undergo palladium-catalyzed cross-coupling reactions like the Negishi coupling.
- Addition reactions: They can add to carbonyl compounds and other electrophiles.
- Transmetalation: Organozinc compounds can transfer their organic group to other metals.
While specific applications of 2,5-Dichlorophenylzinc iodide are not mentioned, organozinc compounds are widely used in organic synthesis. Zinc iodide, which may be related to this compound, has several applications:
- As an x-ray opaque penetrant in industrial radiography .
- In rechargeable aqueous zinc-halogen cells .
- As a stain in electron microscopy when combined with osmium tetroxide .
- As a Lewis acid catalyst in organic reactions, such as the conversion of methanol to triptane and hexamethylbenzene .
Similar Compounds
Some related compounds that may have similar properties include:
- Zinc iodide (ZnI2): An inorganic compound that exists in both anhydrous form and as a dihydrate .
- Other organozinc halides: Such as phenylzinc iodide or other substituted phenylzinc iodides.
- Zinc bromide: Another zinc halide compound with similar properties to zinc iodide .
Zinc iodide differs from 2,5-Dichlorophenylzinc iodide in that it lacks the organic group and is a simple inorganic salt. It forms various aqueous species, including Zn(H2O)62+, [ZnI(H2O)5]+, ZnI2(H2O)2, ZnI3(H2O)−, and ZnI42− .








